Triticone B
Description
Structure
3D Structure
Properties
CAS No. |
114613-32-0 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(5R,6Z,10S)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione |
InChI |
InChI=1S/C14H15NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,12,18H,2,4H2,1,3H3/b9-5-/t12-,14+/m1/s1 |
InChI Key |
UVGXMQSQHURGBS-CMKQMZPSSA-N |
SMILES |
CCC=C1C=CC(=O)C(C12C(=O)C(=C)N(C2=O)OC)O |
Isomeric SMILES |
CC/C=C\1/C=CC(=O)[C@H]([C@@]12C(=O)C(=C)N(C2=O)OC)O |
Canonical SMILES |
CCC=C1C=CC(=O)C(C12C(=O)C(=C)N(C2=O)OC)O |
Synonyms |
triticone A triticone B |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Triticone B
Identification and Characterization of the Ttc Biosynthetic Gene Cluster
The genetic blueprint for Triticone B synthesis is located in a biosynthetic gene cluster (BGC) designated as Ttc. This cluster was identified in the tan spot-causing necrotrophic fungal pathogen of wheat, Pyrenophora tritici-repentis (Ptr). nih.govresearchgate.net The discovery was guided by the chemical nature of triticones, which are spirocyclic γ-lactams containing both ketone and amino acid-derived amide groups, suggesting their origin from a hybrid polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) pathway. nih.govresearchgate.net
Genome analysis of a Ptr isolate, M4, using tools like antiSMASH, revealed a 52 kb gene cluster on chromosome 4, which was named the Ttc cluster. nih.govnih.gov This cluster comprises 20 predicted genes, labeled TtcA through TtcL. nih.gov The central role of this cluster in triticone production was confirmed experimentally; the deletion of its core gene, TtcA, resulted in the complete abolishment of not only Triticone A and B but also 37 other related triticone-like compounds. nih.govresearchgate.net The Ttc cluster is consistently present in all tested P. tritici-repentis isolates but is notably absent in the related species P. teres f. teres and P. teres f. maculata. nih.govresearchgate.net
Table 1: Genes of the Ttc Biosynthetic Cluster in Pyrenophora tritici-repentis This table summarizes the core gene and ancillary genes within the Ttc cluster. The functions of many ancillary genes are putative and based on homology.
| Gene | Proposed Function | Reference |
|---|---|---|
| TtcA | Core PKS-NRPS hybrid enzyme | nih.gov |
Role of Polyketide Synthase-Nonribosomal Peptide Synthase (PKS-NRPS) Hybrid Enzymes in this compound Synthesis
At the heart of the Ttc gene cluster lies TtcA, the gene encoding the core biosynthetic enzyme responsible for creating the fundamental structure of triticones. nih.gov TtcA is a large, multifunctional protein known as a PKS-NRPS hybrid enzyme. nih.govresearchgate.net These hybrid synthases are molecular assembly lines that combine building blocks from both polyketide and nonribosomal peptide pathways to generate diverse chemical scaffolds. nih.gov
The TtcA protein possesses a specific sequence of functional domains that carry out the step-by-step synthesis of the triticone backbone. nih.gov Analysis of its structure reveals a modular architecture typical of Type I PKS and NRPS systems. biorxiv.org The deletion of TtcA is the definitive evidence of its indispensable role, as its absence halts the entire triticone production line. nih.govresearchgate.net
Table 2: Domain Architecture of the TtcA PKS-NRPS Hybrid Enzyme This table details the functional domains within the TtcA enzyme and their respective roles in the biosynthetic assembly line.
| Domain | Full Name | Function in Biosynthesis | Reference |
|---|---|---|---|
| KS | Ketosynthase | Catalyzes the condensation of acyl units, extending the polyketide chain. | nih.govbiorxiv.org |
| AT | Acyltransferase | Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units. | nih.govbiorxiv.org |
| DH | Dehydratase | Removes a water molecule from the growing polyketide chain. | nih.govaocs.org |
| KR | Ketoreductase | Reduces a keto group to a hydroxyl group. | nih.govaocs.org |
| C | Condensation | Forms the peptide bond between the polyketide chain and the amino acid. | nih.govbiorxiv.org |
| A | Adenylation | Selects and activates a specific amino acid (e.g., L-tyrosine). | nih.govbiorxiv.org |
| T | Thiolation (or PCP) | Covalently tethers the growing intermediate chain during synthesis. | nih.govbiorxiv.org |
| R | Reductase | Catalyzes the final reductive release of the synthesized molecule from the enzyme. | nih.gov |
Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of this compound is a multi-step process initiated by the TtcA enzyme. nih.gov The PKS portion of TtcA begins by assembling a polyketide chain from acetate (B1210297) and malonate precursors. byjus.com This chain undergoes a series of modifications, including reduction and dehydration, catalyzed by the KR and DH domains. nih.govaocs.org
Subsequently, the NRPS module of TtcA is activated. The adenylation (A) domain selects and activates an amino acid, which is then loaded onto the thiolation (T) domain. biorxiv.org The condensation (C) domain links the completed polyketide chain to this amino acid, forming a linear PKS-NRPS hybrid intermediate that remains tethered to the enzyme. nih.gov The final step catalyzed by TtcA is the release of this intermediate, which is handled by the terminal reductase (R) domain. nih.gov Following its release from the TtcA synthase, the linear precursor undergoes spontaneous or enzyme-assisted cyclization to form the characteristic spirocyclic γ-lactam core of the triticone structure. researchgate.net Further modifications, such as hydroxylations or methylations, are likely carried out by the ancillary or "tailoring" enzymes encoded by other genes (TtcB-L) within the cluster to produce the final this compound molecule and its analogues. nih.govmdpi.com
Genetic Engineering Approaches for Modulating Triticone Production in Fungi
Genetic engineering provides powerful tools to study and manipulate the biosynthesis of fungal metabolites like this compound. libretexts.orgbritannica.com The most definitive approach used to confirm the function of the Ttc cluster was gene knockout via homologous recombination. researchgate.netwikipedia.org
In this process, a gene deletion cassette, often containing an antibiotic resistance marker, is constructed and introduced into the fungus. researchgate.net This cassette replaces the target gene, in this case, TtcA, rendering it non-functional. researchgate.net Researchers successfully created several ttcA mutant strains of P. tritici-repentis. researchgate.net Analysis of the culture filtrates from these mutants showed a complete lack of triticone production, unequivocally linking the Ttc gene cluster and its core PKS-NRPS enzyme to this class of compounds. nih.govresearchgate.net Ectopic strains, where the deletion cassette integrates into a random, non-homologous location in the genome, were used as controls to ensure that the observed effect was due to the specific deletion of TtcA and not a random side effect of the transformation process. researchgate.net While gene deletion is primarily used for functional confirmation, similar techniques could be employed to overexpress key genes or regulators within the cluster to potentially increase the yield of triticones for further study. wikipedia.org
Comparative Biosynthesis of this compound and Related Spirocyclic Lactams Across Fungal Species
Triticones and other spirocyclic lactams are not exclusive to Pyrenophora tritici-repentis. researchgate.net Similar compounds are produced by other fungal species, including those from the genera Curvularia and Staphylotrichum. nih.govmdpi.com Comparative genomics reveals that the biosynthetic pathways for these structurally related molecules are often conserved across different fungi.
A notable example is the high similarity between the Ttc cluster in P. tritici-repentis and the Cpa cluster in the endophytic fungus Curvularia pallescens. nih.gov The Cpa cluster is responsible for producing curvupallides, which are fused pyrone/γ-lactam compounds structurally related to the spirocyclic triticones. nih.gov The core PKS-NRPS gene of the Cpa cluster, CpaA, shares a striking 91% amino acid sequence similarity and 86% identity with TtcA. nih.gov Furthermore, there is strong homology between 14 of the 18 genes in the Cpa cluster and their counterparts in the Ttc cluster. nih.gov This high degree of conservation suggests a shared evolutionary origin for these biosynthetic pathways. The differences in the final chemical products (triticones vs. curvupallides) likely arise from subtle variations in the core enzymes or, more significantly, from differences in the set of tailoring enzymes present in each cluster. nih.gov This comparative analysis highlights how fungi can adapt and modify conserved biosynthetic machinery to generate chemical diversity. nih.govresearchgate.net
Table 3: Comparison of the Ttc and Cpa Biosynthetic Gene Clusters This table highlights the similarities between the gene clusters responsible for triticone and curvupallide synthesis.
| Feature | Ttc Cluster (P. tritici-repentis) | Cpa Cluster (C. pallescens) | Reference |
|---|---|---|---|
| Organism | Pyrenophora tritici-repentis | Curvularia pallescens | nih.gov |
| Core Enzyme | TtcA (PKS-NRPS) | CpaA (PKS-NRPS) | nih.gov |
| Core Enzyme Homology | N/A | 91% similarity / 86% identity to TtcA | nih.gov |
| Number of Genes | 20 | 18 | nih.gov |
| Homologous Genes | 14 genes have strong homology with Cpa cluster genes | 14 genes have strong homology with Ttc cluster genes | nih.gov |
| Primary Product Class | Spirocyclic γ-lactams (Triticones) | Fused pyrone/γ-lactams (Curvupallides) | nih.gov |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Triticone A |
| This compound |
| Curvupallides |
| Acetyl-CoA |
| Malonyl-CoA |
Advanced Structural Elucidation and Stereochemical Analyses of Triticone B
Spectroscopic Methodologies for Definitive Structural Assignment of Triticone B
The definitive structure of this compound was established through a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net High-resolution mass spectrometry (HRMS) provided the elemental composition, which was crucial in determining the molecular formula of the compound. acs.org
One-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in piecing together the complex spirocyclic framework of this compound. researchgate.net Proton (¹H) NMR spectra reveal the chemical shifts and coupling constants of the hydrogen atoms, providing insights into their local electronic environment and spatial relationships. Carbon-¹³ (¹³C) NMR spectra complement this by identifying the chemical shifts of each carbon atom in the molecule, distinguishing between sp², sp³, and carbonyl carbons.
Table 1: Spectroscopic Data for a Related Compound, Geodin (B1663089) This table is provided for illustrative purposes of the types of data obtained through spectroscopic analysis.
| Data Type | Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.47 (1H, s, OH-4), 7.14 (1H, d, J = 1.0 Hz, H-3′), 5.82 (1H, d, J = 1.0 Hz, H-5′), 3.73 (3H, s, H-7′), 3.70 (3H, s, H-9′), 2.57 (3H, s, H-7) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 193.4 (C-8), 185.1 (C-4′), 168.0 (C-6′), 165.6 (C-2), 163.5 (C-8′), 149.5 (C-4), 146.7 (C-6), 137.6 (C-3′), 137.0 (C-2′), 114.9 (C-5), 109.6 (C-3), 109.0 (C-1), 104.5 (C-5′), 84.6 (C-1′), 57.1 (C-7′), 53.2 (C-9′), 18.9 (C-7) |
| ESIMS | m/z 398.9 [M + H]⁺ |
| Source: mdpi.com |
Analysis of Structural Variations in this compound Analogues and Derivatives
The Drechslera and Pyrenophora genera of fungi are known to produce a variety of triticone analogues. researchgate.netmdpi.com These analogues, including triticones C, D, E, and F, exhibit minor structural variations, primarily in their stereochemistry and the oxidation states of various oxygenated centers. researchgate.netmdpi.com For instance, triticones C and D, as well as E and F, are also C-2 epimeric pairs. mdpi.com
High-resolution LC-MS/MS analysis of culture filtrates from Pyrenophora tritici-repentis has led to the identification of numerous triticone-like compounds, showcasing the structural diversity within this family of metabolites. researchgate.net The biosynthetic gene cluster responsible for triticone production, the Ttc cluster, has been identified. Deletion of the key hybrid polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) gene, TtcA, was found to abolish the production of all triticones. researchgate.net
Furthermore, synthetic efforts have led to the creation of various derivatives. For example, the total synthesis of (E/Z) des-hydroxy triticone A and B has been accomplished, demonstrating the feasibility of chemically modifying the triticone scaffold. researchgate.net The synthesis of other complex natural products and their derivatives often involves multi-step sequences, including reactions like iodolactamization and cycloadditions, to construct the core structures and introduce functional groups. researchgate.netnih.govresearchcommons.org
Computational Chemistry Approaches in this compound Structural Prediction and Validation
Computational chemistry has become an indispensable tool in modern structural elucidation and analysis. researchgate.netfrontiersin.org In the context of triticone research, Density Functional Theory (DFT) calculations have been employed to support the structural elucidation of related phytotoxins. researchgate.net These computational methods can be used to predict NMR chemical shifts and other spectroscopic properties, which can then be compared with experimental data to validate a proposed structure. researchgate.net
For complex molecules with multiple stereocenters, DFT calculations can help determine the most stable conformations and predict the relative energies of different stereoisomers. escholarship.orgconicet.gov.ar This is particularly valuable when experimental methods like NOE (Nuclear Overhauser Effect) analysis provide ambiguous results. conicet.gov.ar The use of computational methods to simulate chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD) is also a powerful approach for assigning absolute configurations. frontiersin.org
The synergy between experimental data and computational predictions provides a robust framework for the accurate and unambiguous determination of complex molecular structures like that of this compound and its analogues. mdpi.com
Molecular Mechanisms of Action of Triticone B
Elucidation of Cellular and Subcellular Targets of Triticone B
This compound, a spirocyclic lactam, along with its enantiomer Triticone A, demonstrates notable phytotoxic effects, inducing chlorosis and necrosis across a variety of plant species. nih.govresearchgate.net The primary cellular targets appear to be associated with fundamental physiological processes within plant cells. Research indicates that the mixture of Triticones A and B impairs various cellular functions, including those essential for photosynthesis. nih.gov The activity of these compounds has been quantified using assays on plant protoplasts, confirming their disruptive impact at the cellular level. nih.govresearchgate.net
At the subcellular level, while direct visualization of this compound's localization is not extensively detailed in the available literature, its known effects suggest interactions within specific organelles. Given its impact on photosynthesis, the chloroplast is a primary site of action. nih.govresearchgate.net Furthermore, its inhibition of enzymes containing thiol groups suggests potential interactions with various proteins located in the cytoplasm and other cellular compartments where such enzymes are active. nih.govresearchgate.net The disruption of the cell membrane's integrity is also implied by the necrotic effects observed in plant tissues. nih.gov
Table 1: Cellular and Subcellular Effects of this compound
| System | Cellular/Subcellular Target/Effect | Observed Outcome | Reference |
| Plants | Chloroplasts, Thiol-containing enzymes | Inhibition of photosynthesis, Chlorosis, Necrosis | nih.govresearchgate.net |
| Bovine Aortic Endothelial Cells | Plasminogen Activator Inhibitor-1 (PAI-1) | Enhanced fibrinolytic activity | nih.gov |
This compound's Impact on Photosynthetic Processes at the Molecular Level
This compound, in conjunction with its enantiomer Triticone A, significantly impairs photosynthetic processes at the molecular level. nih.gov The primary mechanism of this disruption is the inhibition of crucial reactions within the chloroplasts. researchgate.net Specifically, the Hill reaction and CO2 fixation are among the key photosynthetic functions that are adversely affected. nih.gov
The Hill reaction, which involves the light-dependent transfer of electrons from water to an artificial electron acceptor, is a fundamental part of the light-dependent reactions of photosynthesis. Its inhibition suggests that this compound interferes with the electron transport chain within the thylakoid membranes of chloroplasts. nih.govnih.gov This disruption would lead to a decreased production of ATP and NADPH, which are essential for the subsequent carbon fixation steps. mdpi.com
Table 2: Impact of this compound on Photosynthesis
| Photosynthetic Process | Effect of this compound | Molecular Implication | Reference |
| Hill Reaction (Light-dependent) | Inhibition | Disruption of electron transport chain in thylakoids | nih.gov |
| CO2 Fixation (Light-independent) | Inhibition (50% at 32 ± 13 μM) | Interference with the Calvin cycle | researchgate.net |
Modulation of Enzymatic Activities by this compound (e.g., Thiol-containing Enzymes, Plasmin Activity)
A significant aspect of this compound's molecular mechanism is its ability to inhibit enzymes that possess sulfhydryl (SH) functional groups, also known as thiol-containing enzymes. nih.govresearchgate.net This inhibitory action is a key contributor to its phytotoxicity. The active sites of many enzymes rely on the nucleophilic nature of the thiol group of cysteine residues for their catalytic function. By interacting with these groups, this compound can effectively inactivate these enzymes, leading to widespread disruption of cellular metabolism. nih.govnih.gov An example of such an enzyme is the protease ficin, which is known to be inhibited by Triticone A, the enantiomer of this compound. nih.gov This suggests that the spirocyclic lactam structure is crucial for this inhibitory activity.
Table 3: Enzymatic Modulation by this compound
| Enzyme/System | Effect | Mechanism | Biological Context | Reference |
| Thiol-containing enzymes (e.g., ficin) | Inhibition | Interaction with sulfhydryl (SH) groups in the active site | Plant cells | nih.govresearchgate.net |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Inhibition (direct, reversible) | Blocks the inhibition of plasminogen activators | Bovine aortic endothelial cells | nih.gov |
Signaling Pathway Perturbations Induced by this compound in Cellular Models
The interaction of this compound with cellular components can lead to significant perturbations in signaling pathways. In plants, the phytotoxic effects of this compound, produced by the necrotrophic fungus Pyrenophora tritici-repentis, are part of a complex interaction that involves host defense signaling. nih.gov The fungus secretes necrotrophic effectors that manipulate host cell death pathways to its advantage. While the direct targets of this compound in these pathways are not fully elucidated, its ability to induce necrosis suggests an interference with pathways that regulate programmed cell death and the plant's defense response. researchgate.netnih.gov The disruption of photosynthesis and induction of oxidative stress by inhibiting thiol-containing enzymes would likely trigger stress-related signaling cascades, such as those involving reactive oxygen species (ROS).
Hypothesized Role of this compound as a Molecular Probe for Biological Systems
The specific and potent biological activities of this compound, along with its enantiomer Triticone A, suggest its potential utility as a molecular probe. nih.govresearchgate.net A molecular probe is a small molecule that can be used to study biological systems by selectively interacting with a specific target, thereby helping to elucidate its function. The ability of the triticone mixture to inhibit thiol-containing enzymes makes it a potential tool for studying the roles of these enzymes in various cellular processes. nih.govresearchgate.net
Biological Activities and Cellular Effects of Triticone B in Research Models
Phytotoxic Activities of Triticone B: Necrosis, Chlorosis, and CO2 Fixation Inhibition in Plants
This compound, often in an enantiomeric mixture with Triticone A, demonstrates significant phytotoxic effects on a variety of plant species. researchgate.netmdpi-res.comnih.gov These compounds are produced by the plant pathogenic fungus Drechslera tritici-repentis (also known as Pyrenophora tritici-repentis), the causal agent of tan spot disease in wheat. researchgate.netacs.orgnih.gov The application of a mixture of Triticone A and B induces the development of chlorosis (yellowing) and necrosis (tissue death) on a wide array of both monocot and dicot plants. researchgate.netmdpi-res.comnih.govresearchgate.net In leaf puncture assays, these toxins produce characteristic yellowish-brown lesions on host plants like wheat. researchgate.netnih.gov
The phytotoxicity of these compounds is not limited to visual symptoms. Research has shown that the mixture of Triticone A and B inhibits photosynthetic activity. Specifically, it can inhibit CO2 fixation by 50% in wheat at a concentration of 32 ± 13 μM. researchgate.netmdpi-res.comresearchgate.net The phytotoxic activity has also been noted to be light-sensitive, with some studies suggesting that constant light enhances the toxic effects compared to a standard photoperiod. researchgate.net
Studies infiltrating the toxin into leaves have provided more specific data on its potency. Necrotic symptoms were observed on wheat, canola, Arabidopsis, tobacco, ryegrass, and barley at concentrations of 2.0 mg/ml and 0.5 mg/ml, with little to no activity detected at 0.1 mg/ml. researchgate.net
Table 1: Phytotoxic Effects of Triticone A/B Mixture
| Effect | Target Plant(s) | Concentration / Details | Source(s) |
|---|---|---|---|
| Necrosis & Chlorosis | Wide range of monocots and dicots | Induces yellowish-brown lesions. | researchgate.netmdpi-res.comnih.govresearchgate.net |
| CO2 Fixation Inhibition | Wheat | 50% inhibition at 32 ± 13 μM. | researchgate.netmdpi-res.comresearchgate.net |
| Necrosis (Infiltration) | Wheat, Canola, Arabidopsis, Tobacco, Barley, Ryegrass | Active at 2.0 mg/ml and 0.5 mg/ml; minimal activity at 0.1 mg/ml. | researchgate.net |
| Phytotoxicity (Protoplast) | Wheat | Active at 4.0 μM. | researchgate.netmdpi-res.com |
Antimicrobial Spectrum of this compound: Activity Against Gram-Positive and Gram-Negative Bacteria
The biological activity of this compound extends to antimicrobial effects, though its spectrum appears to be selective. Research indicates that a mixture of Triticone A and B possesses antibacterial activity primarily against Gram-positive bacteria. mdpi-res.comresearchgate.netnih.gov Specific Gram-positive species inhibited by these compounds include Bacillus subtilis and Rhodococcus erythropolis. mdpi-res.comnih.gov
In contrast, studies have consistently shown a lack of activity against various Gram-negative bacteria. mdpi-res.comnih.gov Tested Gram-negative species that were not affected include Escherichia coli and Pseudomonas syringae. nih.gov Furthermore, in disk diffusion assays, the Triticone A/B mixture did not exhibit inhibitory activity against several fungal species, such as Pichia pastoris, Alternaria infectoria, Bipolaris sorokiniana, Epicoccum nigrum, and Parastagonospora nodorum. nih.gov
Table 2: Antimicrobial Spectrum of Triticone A/B Mixture
| Organism Type | Species | Activity | Source(s) |
|---|---|---|---|
| Gram-Positive Bacteria | Bacillus subtilis | Active | mdpi-res.comnih.gov |
| Rhodococcus erythropolis | Active | mdpi-res.comnih.gov | |
| Gram-Negative Bacteria | Escherichia coli | Inactive | mdpi-res.comnih.gov |
| Pseudomonas syringae | Inactive | nih.gov | |
| Fungi | Pichia pastoris | Inactive | nih.gov |
| Alternaria infectoria | Inactive | nih.gov | |
| Bipolaris sorokiniana | Inactive | nih.gov | |
| Epicoccum nigrum | Inactive | nih.gov | |
| Parastagonospora nodorum | Inactive | nih.gov |
Role of this compound in Inter-Microbial Competition and Ecological Interactions
Triticones are classified as secondary metabolites produced by the fungus Pyrenophora tritici-repentis. researchgate.netnih.gov While their phytotoxic effects are well-documented, their precise role in the life cycle and ecological strategy of the fungus is a subject of ongoing investigation. Interestingly, some research has shown that when the gene cluster responsible for triticone production is deleted from the fungus, its virulence (the ability to cause disease on wheat) is not noticeably affected. nih.govnih.govresearchgate.net
This finding has led to the hypothesis that the primary ecological function of triticones may not be as a virulence factor for plant infection, but rather as a tool for inter-microbial competition. nih.govnih.govresearchgate.net It is proposed that these compounds possess a general antimicrobial activity that helps the producing fungus compete against other microbes in its environment, such as the leaf surface (phyllosphere). nih.govresearchgate.net By inhibiting the growth of competing bacteria, particularly Gram-positive species, P. tritici-repentis may be better able to secure resources and space, thus aiding its survival and proliferation. researchgate.netnih.gov This suggests an important role for this compound in mediating ecological interactions within complex microbial communities. nih.govnih.gov
Effects of this compound on Specific Cell Lines (e.g., Bovine Aortic Endothelial Cells, Plant Protoplasts)
The cellular effects of this compound have been examined in specific in vitro models, revealing distinct activities.
Bovine Aortic Endothelial Cells: In studies using bovine aortic endothelial cells, this compound was found to enhance fibrinolytic activity, which is the process of breaking down blood clots. nih.govresearchgate.net This effect is achieved through the direct and reversible inhibition of plasminogen activator inhibitor-1 (PAI-1). mdpi-res.comnih.gov By inhibiting PAI-1, this compound allows for increased activity of urokinase-type plasminogen activator, leading to a two- to four-fold elevation in plasmin generation on the surface of the endothelial cells. nih.gov
Plant Protoplasts: The phytotoxicity of triticones has been confirmed at the single-cell level using plant protoplasts (plant cells with their cell walls removed). researchgate.netnih.gov A mixture of Triticone A and B demonstrated phytotoxic activity against wheat protoplasts at a concentration of 4.0 μM. researchgate.netmdpi-res.com The use of fluorescein (B123965) diacetate-treated protoplasts has served as a method for accurately quantifying the dose-dependent toxic effect of these compounds on individual plant cells. nih.gov
Structure Activity Relationship Sar Studies of Triticone B and Its Analogues
Correlating Structural Motifs with Specific Biological Activities (e.g., Phytotoxicity, Antimicrobial Activity)
The biological activity of the triticone family of compounds is strongly correlated with specific structural motifs. Triticones A and B, which are spirocyclic γ-lactams, exhibit significant phytotoxicity. mdpi.comnih.gov A mixture of Triticones A and B induces chlorosis and necrosis across a broad range of both monocot and dicot plants, indicating a non-host-specific mode of action. mdpi.comresearchgate.net These compounds have also been shown to inhibit CO₂ fixation in wheat. mdpi.com
The antimicrobial spectrum of Triticone B and its close analogue Triticone A is quite specific. They demonstrate activity against Gram-positive bacteria such as Bacillus subtilis and Rhodococcus erythropolis. mdpi.com However, they have not been found to be active against Gram-negative bacteria or various fungal species. mdpi.com This selective antibacterial activity points to a specific molecular target or mechanism that is not present in Gram-negative bacteria or fungi.
Comparative analysis with other naturally occurring triticone analogues reveals critical SAR insights. Triticones C and D are also epimers, similar to A and B, but they show only weak phytotoxicity. mdpi.com Meanwhile, Triticones E and F are considered essentially inactive as phytotoxins. mdpi.com This drastic difference in activity highlights the sensitivity of the biological effect to subtle changes in the molecule's structure.
| Compound | Phytotoxicity | Antimicrobial Activity (Gram-positive) | Reference |
|---|---|---|---|
| Triticone A/B Mixture | Marked (Causes chlorosis and necrosis) | Active | mdpi.com |
| Triticone C/D Mixture | Weak | Not Reported | mdpi.com |
| Triticone E/F Mixture | Essentially Inactive | Not Reported | mdpi.com |
Rational Design and Synthesis of this compound Derivatives for Enhanced or Modified Bioactivity
The process of rational design involves using the information from SAR studies to purposefully create new derivatives with improved or altered biological functions. nih.govmdpi.com By understanding which parts of the this compound molecule are essential for its activity, chemists can synthesize new analogues to enhance potency or selectivity.
A key strategy in this area is the synthesis of simplified or modified analogues to probe the function of specific chemical groups. An example of this is the total synthesis of (E/Z) des-hydroxy Triticone A and B. researchgate.net The purpose of synthesizing a "des-hydroxy" (lacking a hydroxyl group) version is to determine the role of that specific hydroxyl group in the compound's phytotoxic or antimicrobial activity. If the des-hydroxy analogue shows significantly reduced or no activity, it confirms that the hydroxyl group is a critical part of the pharmacophore. Such synthetic efforts are crucial for building a comprehensive SAR model for the triticone family.
The development of synthetic routes to these complex molecules allows for the creation of a wide variety of derivatives that are not found in nature. researchgate.net This enables a more systematic exploration of the chemical space around the core triticone scaffold, potentially leading to the discovery of compounds with more desirable properties for specific applications.
Stereochemical Influences on this compound's Biological Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many natural products. nih.govnih.govuou.ac.in This is particularly evident in the case of the triticones. Triticone A and this compound are epimers, meaning they differ only in the stereochemical configuration at a single carbon center, C-2. mdpi.com
This seemingly minor structural difference has a profound impact on their biological function. The natural mixture of Triticones A and B is markedly phytotoxic. mdpi.com In contrast, Triticones C and D, which are also C-2 epimers of each other but differ in other parts of the structure from A and B, are only weakly phytotoxic. mdpi.com Furthermore, Triticones E and F are essentially inactive. mdpi.com This demonstrates that the specific stereochemistry at C-2, in combination with the rest of the molecular structure, is a key determinant of phytotoxicity. It is also noted that Triticones A and B can readily interconvert, a process not observed with Triticones C and D, which may also contribute to their high activity. mdpi.com
The stereoselective nature of biological systems, such as enzyme active sites and transport proteins, means that only a molecule with the correct 3D shape can bind effectively to its target to elicit a response. nih.govresearchgate.net The dramatic loss of activity in related triticone epimers strongly suggests a highly specific interaction with a biological target that is sensitive to the stereochemistry at the C-2 position.
Molecular Modeling and Computational Approaches in this compound SAR
Molecular modeling and computational chemistry are powerful tools used to investigate and predict the relationship between a molecule's structure and its biological activity. forth.grpitt.edu These methods encompass techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations. nih.govuneb.br
In the context of this compound, molecular modeling can provide insights into why its specific structure leads to phytotoxicity. For instance, molecular docking simulations could be used to model how this compound and its less active analogues (C, D, E, and F) interact with a potential target enzyme. uneb.br Such studies could reveal that this compound fits perfectly into the enzyme's active site, forming strong binding interactions, whereas its inactive analogues are unable to bind effectively due to their different shape or stereochemistry. nih.govnih.gov
These computational approaches allow researchers to build predictive models that can guide the rational design of new derivatives. nih.gov By understanding the structural, electronic, and steric requirements for binding to the biological target at an atomic level, scientists can design new molecules that are predicted to have even higher activity or improved selectivity, which can then be prioritized for chemical synthesis and biological testing.
Analytical and Spectroscopic Characterization Methods for Triticone B Research
Advanced Chromatographic Techniques (e.g., High-Resolution LC-MS/MS) for Triticone B Profiling
Advanced chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (LC-MS/MS), are indispensable for profiling this compound and its analogues in complex biological matrices like fungal culture filtrates. rsc.orglibretexts.orgresearchgate.net The primary goal of metabolite profiling is to obtain a comprehensive snapshot of the small molecules present in a sample, which can be particularly challenging given the vast number of compounds often present. researchgate.netweebly.com
In the context of this compound research, high-resolution LC-MS/MS has been effectively used to analyze the culture filtrate of the fungus Pyrenophora tritici-repentis. rsc.orgyoutube.com This approach allows for the separation of individual compounds from a complex mixture based on their physicochemical properties as they interact with the chromatographic column (stationary phase) and the solvent (mobile phase). Following separation, each compound is ionized and its mass-to-charge ratio is measured with high accuracy by the mass spectrometer.
Research on P. tritici-repentis culture filtrates has demonstrated the power of this technique. High-resolution LC-MS analysis was able to identify over 1,100 distinct metabolic features. youtube.com Within this complex profile, a detailed analysis focusing on characteristic fragmentation patterns led to the identification of 38 distinct triticone-related compounds, which included this compound and its enantiomer, Triticone A. youtube.comorgchemboulder.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency, providing better resolution and sensitivity in shorter analysis times. nih.gov
Table 1: General Workflow for this compound Profiling using LC-MS/MS
| Step | Description | Key Considerations |
|---|---|---|
| Sample Preparation | Extraction of metabolites from the matrix (e.g., fungal culture, plant tissue). This often involves solvent extraction followed by filtration or solid-phase extraction (SPE) to remove interfering substances. researchgate.net | Choice of extraction solvent to efficiently solubilize triticones. Removal of proteins and particulates that could interfere with the analysis. bhu.ac.in |
| Chromatographic Separation | Injection of the extract into an HPLC or UHPLC system. A reversed-phase C18 column is commonly used, with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization. iastate.edusdsu.edunih.gov | Optimization of the gradient, flow rate, and column temperature to achieve optimal separation of triticone isomers and related metabolites. sdsu.edu |
| Mass Spectrometry Detection | Eluted compounds are ionized (e.g., using Electrospray Ionization - ESI) and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Full scan MS data is acquired to detect all ions within a specific mass range. weebly.comhmdb.ca | Use of positive ionization mode for detecting the protonated molecule [M+H]⁺ of this compound. High mass accuracy is crucial for determining elemental composition. youtube.com |
| Data Analysis | The complex dataset is processed using specialized software. Features corresponding to potential triticones are located based on their accurate mass and retention time. Comparison with analytical standards and analysis of MS/MS fragmentation patterns confirm their identity. fu-berlin.de | Alignment of chromatograms, peak picking, and statistical analysis to compare profiles between different samples. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule (stereochemistry). This is particularly crucial for the triticone family due to their complex spirocyclic γ-lactam structure and the existence of enantiomers, such as Triticone A and B. youtube.com
The structural assignment of this compound involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. youtube.com
1D NMR: ¹H NMR spectra provide information on the number and chemical environment of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
2D NMR: These experiments reveal correlations between nuclei, which are essential for assembling the molecular structure. A series of 2D NMR experiments has been instrumental in clarifying the spectral assignments for Triticone A and B and studying their interconversion. youtube.com
Key 2D NMR experiments used in the structural elucidation of this compound include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This helps to establish spin systems and build fragments of the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, identifying all C-H bonds in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are connected by bonds. This information is critical for determining the relative stereochemistry of the molecule.
Table 2: Application of NMR Techniques for this compound Structure Elucidation
| NMR Experiment | Information Provided | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Chemical shift, integration (proton count), and multiplicity (splitting pattern) for each unique proton. | Identifies the number of different proton environments and their neighboring protons. |
| ¹³C NMR / DEPT | Chemical shift for each unique carbon; DEPT experiments distinguish between CH, CH₂, and CH₃ groups. | Determines the total number of carbons and identifies the type of each carbon in the skeleton. |
| COSY | Shows ¹H-¹H coupling correlations. | Connects adjacent protons to map out the hydrogen framework within the rings and side chain. |
| HSQC / HMQC | Shows one-bond ¹H-¹³C correlations. | Assigns each proton to its directly attached carbon atom. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Crucial for connecting different spin systems, defining the spirocyclic core, and locating carbonyl groups and other quaternary carbons. |
| NOESY / ROESY | Shows through-space correlations between protons. | Defines the relative configuration at the stereocenters, distinguishing between diastereomers and confirming the 3D structure. Essential for differentiating Triticone A from this compound. |
Mass Spectrometry Techniques for Identification of this compound and Related Metabolites
Mass spectrometry (MS) is a cornerstone technique for the identification and structural confirmation of this compound and its metabolites. weebly.com When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing complex mixtures. hmdb.ca
High-resolution mass spectrometry (HRMS) is particularly important as it measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments. For Triticone A/B, the molecular formula has been established as C₁₄H₁₅NO₅. youtube.com The calculated mass for the protonated molecule ([M+H]⁺) is m/z 278.1028. HRMS analysis of purified toxin revealed a precursor ion mass of m/z 278.1023, which is consistent with this formula. youtube.com
Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule. Research has shown that Triticone A/B and 37 other related compounds in the culture filtrate share common fragment ions, indicating a conserved core structure. youtube.com These common fragments can be used to specifically screen for and identify new triticone analogues in other samples.
Table 3: High-Resolution Mass Spectrometry Data for Triticone A/B
| Parameter | Value / Observation | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₅ | youtube.com |
| Calculated [M+H]⁺ Mass | 278.1028 m/z | youtube.com |
| Measured Precursor Ion [M+H]⁺ | 278.1023 m/z | youtube.com |
| Common MS/MS Fragment Ions (m/z) | 161.0602, 133.0653, 115.0548, 105.0704 |
Quantitative Analytical Methods for this compound in Biological Matrices and Fungal Cultures
Accurate quantification of this compound in diverse samples such as fungal cultures and infected plant tissues is crucial for understanding its production, stability, and biological role. researchgate.net LC-MS/MS is the preferred technique for this purpose due to its exceptional sensitivity, specificity, and wide dynamic range. bhu.ac.inhmdb.ca Quantitative analysis is typically performed using a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. hmdb.ca
The MRM method involves monitoring a specific, high-intensity transition from the precursor ion to a product ion for the analyte (e.g., 278.1 -> 161.1 for this compound) and another for a stable isotope-labeled internal standard. hmdb.ca The use of an internal standard is critical to correct for variations in sample preparation and instrument response.
To ensure accuracy, the method must be rigorously validated. This involves establishing a calibration curve by analyzing a series of standards of known concentrations prepared in a matrix similar to the samples being tested (e.g., blank fungal medium or plant extract). Key validation parameters include:
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.
Using such methods, researchers have been able to quantify triticones in biological samples. For instance, a detection limit for Triticone A/B in infected wheat leaf material was determined to be 5 µg per gram of lyophilized tissue. youtube.com This level of sensitivity allows for the study of toxin production during the course of a plant infection.
Table 4: Key Parameters for a Quantitative LC-MS/MS Method for this compound
| Parameter | Description | Example/Typical Setting |
|---|---|---|
| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS). | UHPLC-QQQ-MS |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM). | Monitoring specific precursor-to-product ion transitions (e.g., m/z 278.1 → 161.1). youtube.com |
| Internal Standard | A stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled) is ideal but a structurally similar compound can also be used. | ¹³C₆-Triticone B |
| Calibration Curve | Generated by plotting the analyte/internal standard peak area ratio against the concentration of standards. A linear regression model is typically used. | Concentration range of 1-1000 ng/mL in matrix. |
| Sample Preparation | Solvent extraction (e.g., with acetonitrile or ethyl acetate) from the matrix, followed by evaporation and reconstitution in the initial mobile phase. | Liquid-liquid extraction or solid-phase extraction (SPE). bhu.ac.in |
| Detection Limit | The lowest amount of analyte that can be reliably detected above the background noise. | 5 µg/g in lyophilized wheat leaf material. youtube.com |
Metabolic Fate and Biotransformation of Triticone B in Biological Systems
Elucidation of Triticone B Degradation Pathways in Plants
While direct studies detailing the complete metabolic pathway of this compound within plant tissues are limited, the principles of phytodegradation suggest that plants possess enzymatic machinery to detoxify such xenobiotics. hawaii.eduwikipedia.org Phytodegradation is the process by which plants break down organic contaminants through their metabolic activities. hawaii.eduwikipedia.orgresearchgate.net This can involve a variety of enzymatic reactions that transform the parent compound into more polar, less toxic, and more easily sequestered or degraded products.
Based on the known structures of related triticone compounds with reduced phytotoxicity, a plausible degradation pathway for this compound in plants can be inferred. mdpi.com this compound is known to be highly phytotoxic, causing chlorosis and necrosis on a wide range of plants. mdpi.comresearchgate.net However, other triticones isolated from the same fungal source, such as Triticones C, D, E, and F, show significantly weaker or no phytotoxic effects. mdpi.com This suggests that the transformation of this compound into these related compounds constitutes a detoxification pathway.
The structural differences between these molecules point towards specific enzymatic reactions that plants could employ:
Reduction: The conversion of this compound to Triticone C or D involves the reduction of a ketone group at the C-4 position. mdpi.comresearchgate.net This is a common detoxification reaction in plants, often catalyzed by reductase enzymes.
Hydration: The transformation to Triticones E and F involves the hydration of a methylene (B1212753) group at the C-5' position. mdpi.com This addition of a water molecule increases the polarity of the compound, which can facilitate further metabolism or sequestration.
Therefore, a likely degradation pathway for this compound in a resistant plant would involve one or both of these enzymatic modifications, leading to the formation of less harmful triticone derivatives.
Enzymatic Biotransformations of this compound in Fungal or Plant Systems
The biotransformation of this compound is driven by specific enzymes present in both the producing fungus and the affected plant. The biosynthesis of triticones in Pyrenophora tritici-repentis involves a hybrid polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) enzyme. nih.gov It is also plausible that the fungus possesses enzymes capable of modifying the triticone structure, leading to the variety of triticone analogues found in culture filtrates. nih.gov
In plant systems, a range of enzymes could be responsible for the degradation of this compound. Plants have a sophisticated enzymatic defense system to metabolize xenobiotics, including toxins from pathogens. Key enzyme families that could be involved in the biotransformation of this compound include:
Oxidoreductases: This large group of enzymes, which includes reductases and oxidases, could catalyze the reduction of the ketone group in this compound to form Triticones C and D. mdpi.comnih.gov
Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. While not directly implicated in the known transformations to other triticones, they could be involved in further degradation of the triticone ring structure.
Transferases: Enzymes like glycosyltransferases could attach sugar moieties to the this compound molecule, increasing its water solubility and reducing its toxicity, a common detoxification strategy in plants.
The specific enzymes responsible for the biotransformation of this compound in plants have not yet been definitively identified, representing an area for future research.
Identification of this compound Metabolites in Research Models
Direct identification of this compound metabolites in planta has not been extensively documented. However, the co-occurrence of several triticone compounds in fungal cultures and their varying biological activities provide strong circumstantial evidence for their metabolic relationship. mdpi.comnih.gov The primary compounds related to this compound are its enantiomer, Triticone A, and the less phytotoxic Triticones C, D, E, and F. mdpi.comresearchgate.net
It is important to note that Triticone A and B can interconvert via racemization. nih.gov While not a degradation step, this highlights the chemical dynamics between these two potent phytotoxins. The other triticones are considered to be either byproducts of the main biosynthetic pathway or metabolites resulting from the enzymatic transformation of Triticones A and B. mdpi.com
High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) analysis of culture filtrates of P. tritici-repentis has identified numerous other triticone-like compounds, suggesting a complex metabolic network. nih.gov However, the structures and biological activities of most of these remain uncharacterized.
The following table summarizes the known triticones that are likely metabolites or closely related products of this compound's metabolic pathway.
| Compound | Key Structural Feature (Compared to this compound) | Phytotoxicity |
|---|---|---|
| Triticone A | Enantiomer at C-2 | High |
| Triticone C | Reduced ketone at C-4 | Weakly phytotoxic |
| Triticone D | Enantiomer of Triticone C | Weakly phytotoxic |
| Triticone E | Hydrated methylene at C-5' | Inactive |
| Triticone F | Enantiomer of Triticone E | Inactive |
Implications of Biotransformation for this compound's Biological Activity and Persistence
The biotransformation of this compound has significant implications for its biological activity and its persistence in the environment. The conversion of the highly phytotoxic this compound into the weakly active or inactive Triticones C, D, E, and F represents a clear detoxification process. mdpi.com This metabolic detoxification is likely a key component of a plant's defense mechanism against the pathogenic fungus P. tritici-repentis.
The reduced toxicity of the metabolites means that they are less able to disrupt cellular processes in the plant. For instance, Triticone A (and by extension, its enantiomer this compound) is known to inhibit photosynthetic processes. mdpi.comnih.gov The structural modifications in the less active triticones likely prevent them from binding to their molecular targets within the plant cell, thus neutralizing their harmful effects.
Research Applications and Future Directions for Triticone B Studies
Triticone B as a Tool for Investigating Plant-Pathogen Interactions
This compound, and its enantiomer Triticone A, are spirocyclic lactams produced by several plant pathogenic fungi, most notably Pyrenophora tritici-repentis (syn. Drechslera tritici-repentis), the causal agent of tan spot disease in wheat. nih.govresearchgate.net These compounds have been identified as phytotoxins that induce chlorosis and necrosis in a wide range of plants, making them valuable tools for studying the molecular basis of plant-pathogen interactions. nih.govresearchgate.net
The interaction between this compound and host plants provides a model for understanding how fungal toxins contribute to disease development. Research has shown that the mixture of triticones A and B is phytotoxic, causing yellowish-brown lesions on various host plants, including wheat. researchgate.net This toxic activity is central to the pathogenic strategy of necrotrophic fungi like P. tritici-repentis, which kill host cells to obtain nutrients. By studying the effects of this compound on plant tissues, researchers can dissect the mechanisms of necrotrophic pathogenesis.
Key research findings in this area include:
Induction of Necrosis and Chlorosis: Triticones A and B are known to cause cell death (necrosis) and yellowing (chlorosis) on a diverse set of wheat differential hosts. researchgate.net
Host-Specific Toxin Activity: While some toxins produced by P. tritici-repentis are host-specific, the broad-spectrum activity of the triticone A and B mixture on both monocot and dicot plants suggests a more general mechanism of action. researchgate.net
Role in Disease Symptoms: The symptoms caused by triticones mirror those of tan spot disease, indicating their direct involvement in the visible manifestations of the infection. researchgate.net
The study of this compound in the context of plant-pathogen interactions helps to elucidate the chemical warfare that occurs between fungi and their hosts. A mutant of P. tritici-repentis that does not produce triticone A/B was found to remain pathogenic, suggesting that these compounds, while contributing to symptoms, may not be the sole determinants of pathogenicity in all interactions. researchgate.net This highlights the complexity of fungal virulence, which often involves a cocktail of different toxins and effector molecules.
Exploration of this compound's Potential as a Molecular Probe in Fundamental Biology
The unique biological activity of triticones, particularly their ability to interfere with fundamental cellular processes, has led to their exploration as potential molecular probes. nih.gov A molecular probe is a molecule used to detect, quantify, or study the properties and interactions of other molecules within a biological system. ontosight.ai The utility of such probes hinges on their specific and detectable interactions with their targets. ontosight.aimdpi.com
Triticone A, which readily racemizes to form this compound, has been shown to impair various physiological functions in wheat cells. nih.gov This includes the inhibition of photosynthetic processes, specifically the Hill reaction and CO₂ fixation. nih.gov A significant finding is that Triticone A inhibits enzymes that possess sulfhydryl (-SH) functional groups at their active sites, such as the protease ficin. nih.gov This suggests that triticones could be used to identify and characterize sulfhydryl-dependent enzymes and pathways in various biological systems.
The potential applications of this compound as a molecular probe extend beyond plant biology. Its ability to induce necrosis and affect fundamental cellular functions makes it a candidate for investigating cell death pathways and other core biological processes in a variety of organisms. nih.gov
Table 1: Potential Applications of this compound as a Molecular Probe
| Application Area | Specific Use | Rationale |
| Enzymology | Identifying and characterizing sulfhydryl-containing enzymes. | Triticone A inhibits enzymes with active-site sulfhydryl groups. nih.gov |
| Plant Physiology | Investigating photosynthetic pathways. | Triticones inhibit CO₂ fixation and the Hill reaction in wheat cells. nih.gov |
| Cell Biology | Studying mechanisms of necrosis and chlorosis. | The triticone A/B mixture induces these effects in a wide range of plants. nih.govresearchgate.net |
| Pathogen Research | Elucidating the role of toxins in fungal virulence. | Triticones are key phytotoxins produced by P. tritici-repentis. researchgate.net |
Directed Biosynthesis and Synthetic Biology Approaches for Novel this compound Analogues
The quest for novel bioactive compounds often involves modifying natural product scaffolds to enhance their activity or to create new functionalities. Directed biosynthesis and synthetic biology offer powerful strategies for generating analogues of complex molecules like this compound. researchgate.net These approaches involve manipulating the biosynthetic pathways of the producing organism or using synthetic chemical methods to create new derivatives.
Directed biosynthesis leverages the natural enzymatic machinery of an organism while feeding it non-native precursor molecules. This can lead to the incorporation of these precursors into the final product, resulting in novel analogues. For example, in the production of polyketide analogues, precursor-directed biosynthesis has been a powerful tool. nih.govnih.gov This strategy could be applied to the triticone biosynthetic pathway by introducing modified precursors to generate a library of new triticone-like molecules.
Synthetic biology approaches can involve more extensive genetic engineering, such as:
Gene Knockouts: Deleting genes responsible for specific biosynthetic steps to accumulate intermediates or to channel flux towards different products. researchgate.net
Domain Swapping: Exchanging enzymatic domains within the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) that is believed to synthesize triticones to alter the final structure. researchgate.net
Heterologous Expression: Transferring the triticone biosynthetic gene cluster into a different, more genetically tractable host organism to facilitate engineering and improve production.
The generation of novel this compound analogues could lead to the discovery of compounds with enhanced phytotoxicity for agricultural applications, or with refined specificity for use as molecular probes. Furthermore, creating a library of analogues is crucial for structure-activity relationship (SAR) studies, which can elucidate the key chemical features responsible for the biological activity of triticones.
Mechanistic Studies of this compound in Different Biological Models
Understanding the precise mechanism of action of this compound is crucial for its development as a research tool or for potential applications. Mechanistic studies in various biological models, from isolated enzymes to whole organisms, are essential to unravel the molecular basis of its effects. mdpi.comvirscio.com
The primary hypothesis for the mechanism of action of triticones is the inhibition of enzymes containing sulfhydryl groups. researchgate.net This was initially suggested by studies on Triticone A, which demonstrated its inhibitory effect on the sulfhydryl protease ficin. nih.gov This mode of action would explain the broad-spectrum phytotoxicity of triticones, as sulfhydryl-containing enzymes are ubiquitous and essential for many cellular functions.
To further investigate this mechanism, different biological models can be employed:
In Vitro Enzyme Assays: Testing the inhibitory activity of this compound against a panel of purified enzymes, both with and without critical sulfhydryl groups, can confirm its target specificity.
Cell-Based Assays: Using plant protoplasts or cell cultures allows for the study of the effects of this compound on cellular processes like photosynthesis, respiration, and cell viability in a controlled environment. nih.gov
Whole Plant Bioassays: Applying this compound to different plant species and observing the resulting symptoms provides information on its phytotoxicity and host range. researchgate.net
Computational Modeling: Molecular docking and other computational methods can be used to model the interaction of this compound with the active sites of potential target enzymes, providing insights into the binding mechanism. biorxiv.org
By integrating data from these different models, a comprehensive picture of how this compound exerts its biological effects can be constructed. This knowledge is fundamental for its rational application in research and biotechnology.
Expanding the Understanding of Spirocyclic Lactam Biosynthesis and Function
This compound belongs to the spirocyclic lactam class of natural products, which are characterized by a spiro ring system fused to a lactam ring. nih.govresearchgate.net These compounds are found in various organisms, particularly fungi, and exhibit a wide range of biological activities. nih.govnih.gov Studying the biosynthesis and function of this compound contributes to the broader understanding of this important class of molecules.
The biosynthesis of many fungal natural products, including lactams, is often orchestrated by large, multifunctional enzymes encoded by genes clustered together in the genome. nih.gov It has been postulated that a PKS-NRPS hybrid enzyme is responsible for synthesizing triticones. researchgate.net Elucidating the complete biosynthetic pathway of this compound would involve:
Identifying the Biosynthetic Gene Cluster: Locating the set of genes responsible for triticone production in the genome of P. tritici-repentis.
Characterizing the Enzymes: Determining the function of each enzyme in the pathway through gene knockout experiments and in vitro biochemical assays.
Unraveling the Spirocyclization Mechanism: Understanding the enzymatic reaction that forms the characteristic spirocyclic core of the molecule.
A deeper understanding of spirocyclic lactam biosynthesis could enable the bioengineering of novel compounds with desired properties. Furthermore, investigating the ecological function of this compound in the life cycle of P. tritici-repentis—beyond its role as a phytotoxin—could reveal new insights into fungal ecology and the evolution of secondary metabolism. The presence of similar spirocyclic lactams in other fungi, such as Aspergillus sydowii and Curvularia lunata, suggests that this structural motif may have conserved functions across different fungal species. nih.govcdnsciencepub.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
